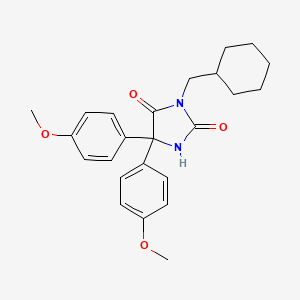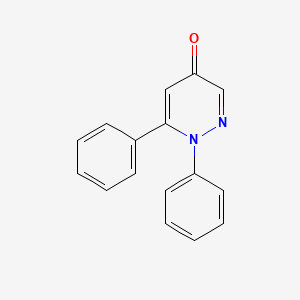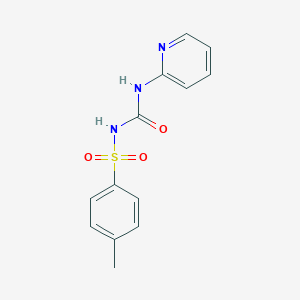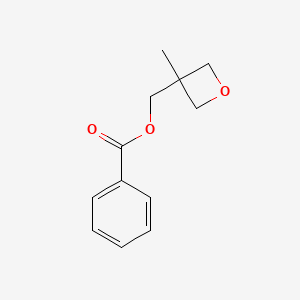
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A is not fully understood, but it is believed to act through the modulation of various signaling pathways. In cancer cells, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in cell proliferation and survival. In neurology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms and antioxidant responses. In immunology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to modulate the activity of various immune cells, including macrophages and T cells.
Biochemical and physiological effects:
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to induce apoptosis and inhibit cell proliferation. In neurology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to reduce oxidative stress and inflammation, and improve cognitive function. In immunology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Orientations Futures
There are several future directions for the study of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A. In cancer research, further studies are needed to determine the optimal dosage and administration of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A for maximum efficacy. In neurology, studies are needed to investigate the potential therapeutic effects of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A in other neurodegenerative diseases. In immunology, studies are needed to further elucidate the mechanisms of action of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A and its potential applications in autoimmune diseases.
In conclusion, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A is a synthetic compound that has shown potential therapeutic properties in various fields of research. Its synthesis method has been optimized for high yield and purity, and its mechanism of action is believed to involve the modulation of various signaling pathways. Further studies are needed to fully understand the potential applications of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A in various fields of research.
Méthodes De Synthèse
The synthesis of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A involves the reaction of 3,4-dimethylphenylacetonitrile with dimethylamine, followed by the addition of ethyl chloroformate and sodium hydride. The resulting product is then purified through column chromatography. This synthesis method has been optimized to ensure high yield and purity of 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A.
Applications De Recherche Scientifique
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer models. In neurology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. In immunology, 3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide A has been studied for its ability to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-5-6-12(7-11(10)2)15-14(18)17-8-13(9-17)16(3)4/h5-7,13H,8-9H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWGMOXVOYATMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC(C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)

![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)

![3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)

![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)
